molecular formula C14H17N5O2 B2381379 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-55-6

3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2381379
CAS No.: 1396760-55-6
M. Wt: 287.323
InChI Key: JQMIUJVUAZMGBI-UHFFFAOYSA-N
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Description

3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions typically involve heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carboxylic acid chlorides, sodium methoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific molecular targets such as protein tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these targets, the compound can exert antiproliferative effects, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar compounds to 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include:

The uniqueness of this compound lies in its specific structural features and the combination of cyclopentyl and cyclopropylamino groups, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopentyl-2-(cyclopropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-10-7-15-13(16-8-5-6-8)17-11(10)18-14(21)19(12)9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMIUJVUAZMGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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